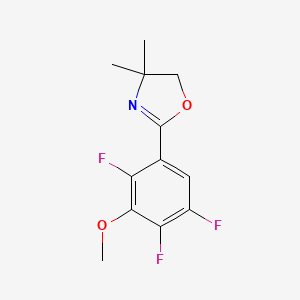
2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole is a synthetic organic compound characterized by the presence of trifluoromethoxy and oxazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
-
Preparation of 2,4,5-Trifluoro-3-methoxybenzoyl chloride
Step 1: React methylamine with tetrachlorophthalic anhydride to obtain N-methyl tetrachlorophthalimide.
Step 2: React N-methyl tetrachlorophthalimide with an alkali metal fluoride to obtain N-methyl tetrafluorophthalimide.
Step 3: Perform a mixed reaction of N-methyl tetrafluorophthalimide with sodium hydroxide to obtain 2,4,5-trifluoro-3-hydroxy sodium phthalate, followed by decarboxylation and acidification to obtain 2,4,5-trifluoro-3-hydroxybenzoic acid.
Step 4: React 2,4,5-trifluoro-3-hydroxybenzoic acid with dimethyl sulfate to obtain 2,4,5-trifluoro-3-methoxybenzoic acid sodium, followed by acidification to obtain 2,4,5-trifluoro-3-methoxybenzoic acid.
-
Formation of this compound
- The obtained 2,4,5-trifluoro-3-methoxybenzoyl chloride is then reacted with appropriate reagents under controlled conditions to form the target compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of industrial-grade reagents, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethoxy and oxazole groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mécanisme D'action
The mechanism of action of 2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trifluoro-3-methoxybenzoyl chloride: A precursor in the synthesis of the target compound.
2,4,5-Trifluorobenzoic acid: Another trifluoromethoxy-containing compound with different applications.
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-1,2,3-triazole: A compound with a similar methoxyphenyl group but different overall structure and applications.
Uniqueness
2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole is unique due to the combination of trifluoromethoxy and oxazole groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
865246-09-9 |
|---|---|
Formule moléculaire |
C12H12F3NO2 |
Poids moléculaire |
259.22 g/mol |
Nom IUPAC |
4,4-dimethyl-2-(2,4,5-trifluoro-3-methoxyphenyl)-5H-1,3-oxazole |
InChI |
InChI=1S/C12H12F3NO2/c1-12(2)5-18-11(16-12)6-4-7(13)9(15)10(17-3)8(6)14/h4H,5H2,1-3H3 |
Clé InChI |
JAAFPDWKUQBJFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=N1)C2=CC(=C(C(=C2F)OC)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


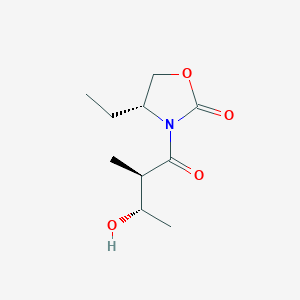
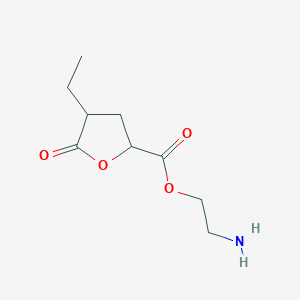
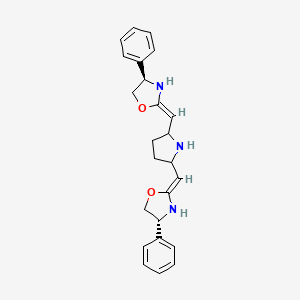

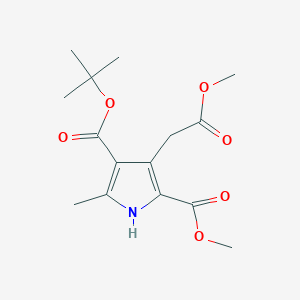

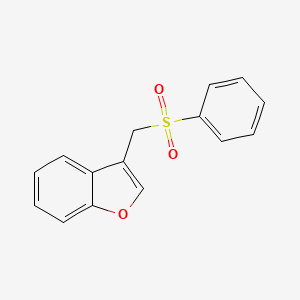
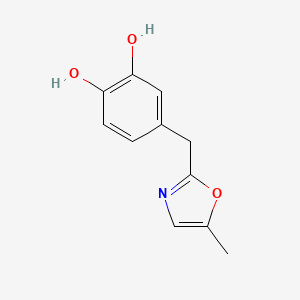
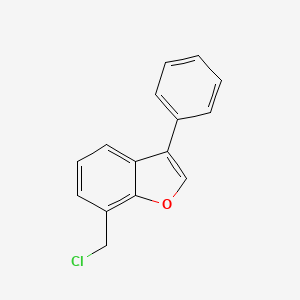
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B12885884.png)
![1,4,6,9-Tetramethyldibenzo[b,d]furan](/img/structure/B12885890.png)
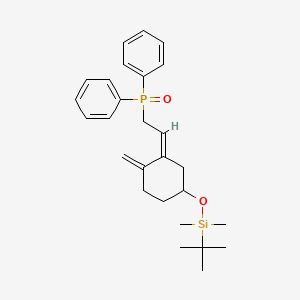
![2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole](/img/structure/B12885907.png)

